Lipophilicity Differentiation: Predicted XLogP vs. Parent Phenylsulfonyl Analog
The target compound carries a 2-ethoxy-4,5-dimethyl substitution on the phenylsulfonyl ring, which substantially increases calculated lipophilicity compared to the unsubstituted parent compound 1-(phenylsulfonyl)-1H-benzotriazole (BSBZT, CAS 4106-18-7). BSBZT has a measured/calculated XLogP of 2.3 . Using fragment-based estimation (ethoxy group contribution ~+0.4 to +0.6 log units; each methyl group ~+0.5 log units), the target compound is predicted to have an XLogP in the range of approximately 3.5–3.8 . This ~1.2–1.5 log unit increase in lipophilicity is expected to enhance membrane permeability and alter tissue distribution profiles, making the target compound a candidate for applications requiring higher logP relative to the parent BSBZT scaffold.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP ≈ 3.5–3.8 (predicted by fragment addition) |
| Comparator Or Baseline | BSBZT (CAS 4106-18-7): XLogP = 2.3 (measured/calculated) |
| Quantified Difference | Estimated ΔXLogP ≈ +1.2 to +1.5 log units |
| Conditions | XLogP calculated via fragment-based method; BSBZT experimental value from chemsrc.com and molbase.cn |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability, oral absorption, and blood-brain barrier penetration; the higher XLogP of the target compound may enable applications in CNS-targeted or intracellular target programs where BSBZT's lower lipophilicity limits utility.
